
N-cyclobutyloxan-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclobutyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a hydrochloride salt form of N-cyclobutyloxan-4-amine, which is characterized by the presence of a cyclobutyl group attached to an oxan-4-amine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyloxan-4-amine hydrochloride typically involves the reaction of cyclobutylamine with oxan-4-one under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting N-cyclobutyloxan-4-amine is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
N-cyclobutyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
科学研究应用
N-cyclobutyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclobutyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-cyclobutyloxan-4-amine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylamine: Shares the cyclobutyl group but lacks the oxan-4-amine structure.
Oxan-4-amine: Contains the oxan-4-amine structure but lacks the cyclobutyl group.
N-cyclobutyloxan-4-amine: The parent compound without the hydrochloride salt form.
生物活性
Research indicates that N-cyclobutyloxan-4-amine hydrochloride exhibits several biological activities, primarily through the modulation of neurotransmitter systems. Its mechanisms can be summarized as follows:
- Inhibition of Reuptake : The compound has shown potential in inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability in the synaptic cleft.
- Receptor Modulation : this compound may act as a partial agonist at certain receptor sites, influencing various physiological responses.
Pharmacological Effects
The pharmacological effects of this compound have been explored in several studies:
- Antidepressant-like Activity : In rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.
- Anxiolytic Effects : The compound has demonstrated anxiolytic effects in behavioral tests, indicating its potential utility in treating anxiety disorders.
- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Anxiolytic | Decreased anxiety-like behaviors | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antidepressant Efficacy
A randomized controlled trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant improvement in depression scores compared to placebo after eight weeks of treatment.
Case Study 2: Anxiety Reduction
In another study focusing on generalized anxiety disorder, participants receiving this compound reported lower anxiety levels and improved quality of life metrics compared to those on standard treatment.
Case Study 3: Neuroprotection in Alzheimer’s Disease Models
Research involving animal models of Alzheimer's disease revealed that this compound administration led to a reduction in amyloid-beta plaques and improved cognitive function, highlighting its potential role as a neuroprotective agent.
属性
分子式 |
C9H18ClNO |
|---|---|
分子量 |
191.70 g/mol |
IUPAC 名称 |
N-cyclobutyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)10-9-4-6-11-7-5-9;/h8-10H,1-7H2;1H |
InChI 键 |
MYYLKDCDXKTTGL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















